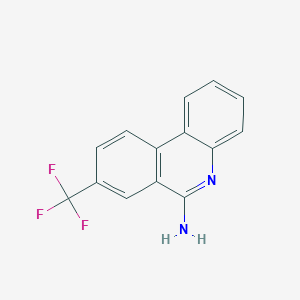

6-Amino-8-trifluoromethylphenanthridine

Description

Properties

IUPAC Name |

8-(trifluoromethyl)phenanthridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQYJKNVRUTAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438639 | |

| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651055-83-3 | |

| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Amino-8-trifluoromethylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-8-trifluoromethylphenanthridine is a potent derivative of the phenanthridine (B189435) class of compounds, recognized for its significant antiprion activity. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a modulator of ribosomal function. The primary mode of action is the inhibition of the ribosome-borne protein folding activity (PFAR), a crucial process for the correct conformation of nascent polypeptide chains. By competitively binding to a specific region on the ribosomal RNA, this compound disrupts the proper folding of proteins, thereby mitigating the propagation of misfolded prion proteins. This document provides a comprehensive overview of the underlying molecular interactions, relevant signaling pathways, and detailed experimental protocols to investigate this mechanism, supported by quantitative data where available for related compounds.

Core Mechanism of Action: Inhibition of Ribosome-Borne Protein Folding Activity (PFAR)

The central mechanism of action of this compound, inferred from studies of its parent compound 6-aminophenanthridine (B1664678) (6AP), is the specific inhibition of the protein folding activity of the ribosome (PFAR).[1] The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic chaperone-like activity that facilitates the correct folding of newly synthesized proteins.[1] This activity is primarily associated with Domain V of the 23S/25S/28S ribosomal RNA (rRNA) within the large ribosomal subunit.[2][3]

This compound is proposed to exert its effect through the following steps:

-

Binding to Ribosomal RNA: The phenanthridine scaffold intercalates into the rRNA structure, specifically at Domain V.[2][3]

-

Competitive Inhibition: The binding of this compound to this site physically obstructs the binding of nascent polypeptide chains.[2][3] This is a competitive inhibition mechanism where the compound and the protein substrate vie for the same binding pocket on the ribosome.[2][3]

-

Disruption of Protein Folding: By preventing the interaction of the nascent protein with the ribosomal folding center, the compound inhibits the PFAR. This does not significantly affect the peptidyl transferase activity, meaning protein synthesis continues, but the subsequent folding process is impaired.[1]

-

Inhibition of Protein Aggregation: The disruption of proper protein folding leads to a reduction in the formation of misfolded protein aggregates, which is the pathological hallmark of prion diseases.[1]

This targeted inhibition of a specific ribosomal function highlights a novel therapeutic strategy for protein misfolding diseases.

Quantitative Data

| Compound | Antiprion Activity (IC50) | Cell-Based Assay System | Reference |

| 8-azido-6-aminophenanthridine | ~5 µM | Mammalian PrP(Sc) Assay | [1] |

| 7,10-dihydrophenanthridin-6-amine | ~1.8 µM | Mammalian PrP(Sc) Assay | [1] |

Note: The IC50 values represent the concentration at which 50% of the prion propagation is inhibited. The trifluoromethyl group at the 8th position of 6-aminophenanthridine is expected to modulate its activity, and further quantitative assays are required to determine its precise potency.

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound is highly specific to the ribosome and does not directly implicate classical cell signaling pathways in its primary effect. The key interaction is at the molecular level between the small molecule and the ribosomal RNA.

Ribosomal RNA Interaction Pathway

The following diagram illustrates the proposed interaction of this compound with the ribosome, leading to the inhibition of protein folding.

Caption: Interaction of this compound with the ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Protein Folding Assay

This assay directly measures the inhibition of the ribosome's protein folding activity. Human Carbonic Anhydrase (hCA) is a commonly used model protein for these studies as its refolding can be monitored by the recovery of its enzymatic activity.

Objective: To quantify the inhibitory effect of this compound on ribosome-assisted protein folding.

Materials:

-

Purified Human Carbonic Anhydrase (hCA)

-

Guanidine hydrochloride (GuHCl) and EDTA for denaturation

-

Purified 70S/80S ribosomes or in vitro transcribed Domain V of 23S/25S rRNA

-

This compound

-

p-nitrophenyl acetate (B1210297) (pNPA) as a substrate for hCA

-

Spectrophotometer

Protocol:

-

Denaturation of hCA: Incubate a solution of hCA with GuHCl and EDTA to fully denature the enzyme.

-

Refolding Reaction:

-

Prepare a refolding buffer.

-

Initiate refolding by diluting the denatured hCA into the refolding buffer.

-

For ribosome-assisted folding, add a pre-determined concentration of purified ribosomes or rRNA to the refolding buffer.

-

To test the inhibitor, add varying concentrations of this compound to the refolding buffer containing ribosomes/rRNA before the addition of denatured hCA.

-

Include a control with spontaneous refolding (no ribosomes) and a control with assisted folding (with ribosomes, no inhibitor).

-

-

Measurement of hCA Activity:

-

At various time points during the refolding process, take aliquots of the reaction mixture.

-

Add pNPA to the aliquots. The hydrolysis of pNPA by correctly folded hCA produces p-nitrophenol, which can be measured spectrophotometrically at 400 nm.

-

The rate of increase in absorbance is proportional to the concentration of correctly folded hCA.

-

-

Data Analysis:

-

Plot the percentage of refolded hCA against time for each condition.

-

Calculate the yield of refolded protein at the plateau of the refolding curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of ribosome-assisted folding against the log of the inhibitor concentration.

-

Caption: Workflow for the in vitro protein folding assay.

Ribosome Binding Assay (Affinity Chromatography)

This assay is used to demonstrate the direct binding of the compound to the ribosome.

Objective: To confirm the physical interaction between this compound and the ribosome.

Materials:

-

This compound chemically linked to a resin (e.g., Sepharose beads)

-

Control resin (without the compound)

-

Cell lysate (e.g., from yeast or mammalian cells)

-

Buffers for binding, washing, and elution

-

SDS-PAGE and Western blotting reagents

-

Antibodies against ribosomal proteins

Protocol:

-

Preparation of Affinity Matrix: Synthesize an affinity matrix by covalently attaching this compound to Sepharose beads.

-

Binding:

-

Incubate the affinity matrix and the control resin with the cell lysate to allow for the binding of interacting molecules.

-

-

Washing:

-

Wash the beads extensively with a binding buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads using a high-salt buffer or a buffer containing a competitive ligand.

-

-

Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies specific for known ribosomal proteins to confirm their presence in the eluate from the compound-linked resin but not from the control resin.

-

References

An In-depth Technical Guide to 6-Amino-8-trifluoromethylphenanthridine: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 6-Amino-8-trifluoromethylphenanthridine, a potent antiprion agent. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on neurodegenerative diseases.

Core Chemical Properties

This compound is a heterocyclic aromatic compound with significant therapeutic potential. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-(Trifluoromethyl)phenanthridin-6-amine |

| Synonyms | 6A-8tFP, 8-Trifluoromethyl-6-aminophenanthridine |

| CAS Number | 651055-83-3 |

| Molecular Formula | C₁₄H₉F₃N₂ |

| Molecular Weight | 262.23 g/mol |

| Appearance | Beige solid |

| Solubility | Soluble in DMSO and ethanol |

| Purity | ≥98% |

Synthesis

A likely synthetic route to this compound is a one-step condensation reaction between 3-(trifluoromethyl)aniline (B124266) and 2-chlorobenzonitrile (B47944) in the presence of a strong base like potassium amide in liquid ammonia (B1221849). This method provides a direct and efficient pathway to various 6-aminophenanthridine (B1664678) derivatives.[1]

Experimental Protocol: Proposed Synthesis

Materials:

-

3-(Trifluoromethyl)aniline

-

2-Chlorobenzonitrile

-

Potassium amide (KNH₂)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dry ice-acetone condenser, magnetic stirrer, and nitrogen inlet, add anhydrous liquid ammonia (approximately 100 mL for a 10 mmol scale reaction).

-

To the liquid ammonia at -78 °C, slowly add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the potassium amide catalyst.

-

Add 3-(Trifluoromethyl)aniline (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether to the reaction mixture.

-

Subsequently, add 2-chlorobenzonitrile (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise over 30 minutes.

-

Allow the reaction to stir at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the phenanthridine (B189435) core will exhibit complex splitting patterns due to spin-spin coupling. The amino group protons may appear as a broad singlet.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 9.0 | Multiplets |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

FT-IR Spectroscopy

The infrared spectrum will likely display characteristic absorption bands for the amine and aromatic functionalities, as well as the strong absorptions associated with the trifluoromethyl group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch (Amine) | 1350 - 1250 |

| C-F Stretch (Trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |

Mass Spectrometry

Electron ionization mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 262. Fragmentation may involve the loss of HCN from the phenanthridine ring and potentially the loss of fluorine or the entire trifluoromethyl group.

| Ion | m/z (Predicted) |

| [M]⁺ | 262 |

| [M-HCN]⁺ | 235 |

| [M-CF₃]⁺ | 193 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of prion propagation.[1] Its mechanism of action involves the inhibition of the ribosome-borne protein folding activity (PFAR). It is believed to bind directly to the ribosomal RNA (rRNA), specifically to domain V of the large ribosomal subunit's rRNA, which is a key component of the peptidyl transferase center. This binding competitively inhibits the interaction of nascent polypeptide chains with the ribosome, thereby disrupting the proper folding of proteins, including the prion protein (PrP).

Signaling Pathway Diagram

References

6-Amino-8-trifluoromethylphenanthridine: A Technical Guide to its Function as a Ribosome-Borne Protein Folding Activity Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-8-trifluoromethylphenanthridine has emerged as a potent small molecule inhibitor of the ribosome's intrinsic protein folding activity (PFAR). This compound, a derivative of 6-aminophenanthridine (B1664678), demonstrates significant potential as a chemical tool to probe the fundamental processes of co-translational protein folding and as a lead compound in the development of therapeutics for protein misfolding diseases, notably prion diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and the cellular pathways it perturbs.

Introduction

The ribosome, long recognized for its central role in protein synthesis, also possesses an intrinsic chaperone-like activity that assists in the folding of nascent polypeptide chains. This ribosome-borne protein folding activity (PFAR) is primarily associated with Domain V of the large ribosomal RNA (rRNA) subunit. Dysregulation of protein folding is a hallmark of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and prion diseases. Consequently, small molecules that can modulate PFAR are of significant interest for both basic research and therapeutic development.

This compound is a potent antiprion agent that functions by specifically inhibiting PFAR.[1] It binds to the ribosomal RNA, thereby acting as an inhibitor of protein aggregation.[1] This guide details the current understanding of this compound's mechanism and provides practical information for its study and application.

Mechanism of Action

This compound acts as a competitive inhibitor of the ribosome's protein folding activity.[2] It directly binds to specific nucleotides within Domain V of the 23S/25S/28S rRNA of the large ribosomal subunit.[2][3] This binding site overlaps with the binding site for unfolded protein substrates.[3] By occupying this site, the compound competitively prevents unfolded proteins from interacting with the ribosome's folding machinery, thereby inhibiting the folding process.[2][3] Importantly, this inhibitory action is specific to the protein folding activity and does not significantly affect the peptidyl transferase activity of the ribosome, meaning that general protein synthesis is not grossly impaired.[4]

Quantitative Data

For context, the parent compound, 6-aminophenanthridine, has been shown to have an IC50 of approximately 5 µM in a mammalian cell-based prion assay.[5] Given the enhanced activity of the trifluoromethyl derivative, its IC50 is expected to be lower.

Table 1: Comparative Antiprion Activity of Phenanthridine Derivatives

| Compound | Relative Antiprion Activity |

| This compound | +++ |

| 6-Amino-8-chlorophenanthridine | ++ |

| 6-Aminophenanthridine | + |

(Relative activity is inferred from qualitative descriptions in the literature)

Experimental Protocols

In Vitro Ribosome-Borne Protein Folding Activity (PFAR) Assay

This assay measures the ability of ribosomes to refold a denatured model protein, typically human carbonic anhydrase (hCA). The recovery of the enzyme's catalytic activity is used as a proxy for correct folding.

Materials:

-

Purified ribosomes (e.g., from E. coli or yeast)

-

Human Carbonic Anhydrase (hCA)

-

Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) in 10 mM Tris-HCl, pH 7.5

-

Refolding Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM ZnSO4

-

Substrate solution: p-nitrophenyl acetate (B1210297) (pNPA) in acetonitrile

-

This compound stock solution in DMSO

-

Spectrophotometer

Protocol:

-

Denaturation of hCA: Incubate a solution of hCA (e.g., 10 µM) in Denaturation Buffer for at least 1 hour at room temperature to ensure complete unfolding.

-

Refolding Reaction:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain Refolding Buffer and purified ribosomes (e.g., 100 nM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 10 minutes at room temperature to allow for binding to the ribosomes.

-

Initiate the refolding by diluting the denatured hCA 100-fold into the reaction mixtures (final hCA concentration of 100 nM).

-

Incubate the plate at 25°C for a set time (e.g., 30 minutes) to allow for refolding.

-

-

Activity Measurement:

-

Add the pNPA substrate solution to each well.

-

Immediately monitor the increase in absorbance at 405 nm, which corresponds to the hydrolysis of pNPA by the refolded, active hCA.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

-

Data Analysis:

-

Determine the percentage of refolding by comparing the activity of the ribosome-assisted refolding samples to that of native hCA at the same concentration.

-

Plot the percentage of refolding as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

UV Cross-linking and Primer Extension Analysis

This two-part experiment is used to identify the binding site of this compound on the ribosomal RNA.

Part 1: UV Cross-linking

Materials:

-

In vitro transcribed Domain V of 23S/25S rRNA

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2

-

UV cross-linker instrument (254 nm)

-

Phenol:Chloroform:Isoamyl alcohol

Protocol:

-

Incubate the in vitro transcribed Domain V rRNA (e.g., 1 µM) with an excess of this compound (e.g., 100 µM) in Binding Buffer for 30 minutes on ice in the dark.

-

Transfer the mixture to a petri dish on ice and irradiate with 254 nm UV light at a specified energy (e.g., 400 mJ/cm²).

-

Purify the cross-linked RNA by phenol:chloroform extraction and ethanol precipitation to remove the unbound compound.

Part 2: Primer Extension Analysis

Materials:

-

Cross-linked and non-cross-linked (control) Domain V rRNA

-

A 5'-radiolabeled DNA primer complementary to a sequence downstream of the expected binding site on Domain V rRNA

-

Reverse transcriptase and corresponding buffer

-

dNTP mix

-

Sequencing ladder of Domain V rRNA (generated using the same primer)

-

Denaturing polyacrylamide gel

Protocol:

-

Anneal the radiolabeled primer to both the cross-linked and control rRNA templates.

-

Perform the reverse transcription reaction. The reverse transcriptase will extend the primer until it encounters the cross-linked adduct, at which point it will terminate.

-

Run the cDNA products on a denaturing polyacrylamide gel alongside the sequencing ladder.

-

Visualize the gel by autoradiography. The positions of the truncated cDNA fragments in the cross-linked sample, when compared to the sequencing ladder, will indicate the specific nucleotides on the rRNA where this compound is bound.

Standard Scrapie Cell Assay (SSCA)

This cell-based assay is used to quantify the antiprion activity of a compound by measuring the reduction of infectious prion protein (PrPSc) in a chronically infected cell line.

Materials:

-

A prion-susceptible cell line (e.g., ScN2a cells)

-

Prion-infected brain homogenate (e.g., RML strain)

-

Cell culture medium and supplements

-

This compound

-

ELISA or Western blot reagents for PrPSc detection

Protocol:

-

Cell Seeding: Seed the prion-susceptible cells in a 96-well plate.

-

Infection and Treatment:

-

Expose the cells to a dilution of the prion-infected brain homogenate.

-

Simultaneously, treat the cells with a serial dilution of this compound (or vehicle control).

-

-

Cell Culture and Passaging:

-

Culture the cells for several days.

-

Passage the cells multiple times (typically 3-4 passages) to dilute out the initial inoculum and allow for prion propagation. Maintain the compound treatment throughout the passaging.

-

-

Detection of PrPSc:

-

After the final passage, lyse the cells and treat with proteinase K to digest the normal cellular prion protein (PrPC), leaving the protease-resistant PrPSc.

-

Quantify the amount of remaining PrPSc using a sensitive detection method such as ELISA or Western blotting.

-

-

Data Analysis:

-

Determine the concentration of this compound that results in a 50% reduction in the PrPSc signal (EC50).

-

Signaling Pathways and Cellular Consequences

Inhibition of the ribosome's protein folding activity by this compound can trigger a cascade of cellular stress responses aimed at restoring proteostasis. While the precise signaling network is still under investigation, the primary consequence is an increased burden of misfolded or unfolded proteins, which can lead to the activation of several key pathways.

Ribosome-Associated Quality Control (RQC) and Stress Responses

Furthermore, the stalling of nascent chains on the ribosome due to folding difficulties can trigger Ribosome-associated Quality Control (RQC) pathways. These pathways are responsible for degrading the stalled nascent polypeptide and recycling the ribosome.

Proteostasis Collapse and Neurodegeneration

In the context of neurodegenerative diseases like prion disease, the chronic production of misfolding-prone proteins already places a significant strain on the proteostasis network. By inhibiting a key component of the co-translational folding machinery, this compound could, in a therapeutic context, paradoxically exacerbate the accumulation of certain misfolded species if not carefully targeted. However, its efficacy as an antiprion agent suggests that it may specifically interfere with the folding pathway of the prion protein in a manner that prevents its conversion to the infectious scrapie form (PrPSc). This could occur by maintaining the prion protein in an unfolded or alternatively folded state that is more amenable to degradation or less prone to aggregation. The overall effect is a reduction in the load of toxic prion aggregates.

Conclusion

This compound is a valuable tool for studying the role of the ribosome in protein folding and a promising lead compound for the development of therapeutics against protein misfolding diseases. Its specific mechanism of action, involving the competitive inhibition of the ribosome's protein folding activity, provides a clear rationale for its antiprion effects. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug developers to further investigate and harness the potential of this and related compounds. Future work should focus on obtaining precise quantitative data on its inhibitory activity and elucidating the detailed downstream cellular consequences of PFAR inhibition to fully understand its therapeutic window and potential off-target effects.

References

- 1. Proteostasis Deregulation in Neurodegeneration and Its Link with Stress Granules: Focus on the Scaffold and Ribosomal Protein RACK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Assaying prions in cell culture: the standard scrapie cell assay (SSCA) and the scrapie cell assay in end point format (SCEPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-Prion Activity of 6-Amino-8-trifluoromethylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-prion properties of 6-Amino-8-trifluoromethylphenanthridine, a potent derivative of 6-aminophenanthridine. This document details its mechanism of action, quantitative activity data, and the experimental protocols utilized for its evaluation.

Core Concepts and Mechanism of Action

This compound is a promising anti-prion agent that exhibits greater potency than its parent compound, 6-aminophenanthridine. Its primary mechanism of action is the inhibition of the Protein Folding Activity of the Ribosome (PFAR). This compound directly binds to the ribosomal RNA (rRNA) and competitively inhibits the ribosome's ability to assist in the proper folding of proteins. This interference with protein folding is crucial in the context of prion diseases, which are characterized by the misfolding of the cellular prion protein (PrPC) into its pathogenic isoform (PrPSc).

The target of this compound is specifically Domain V of the large ribosomal subunit's rRNA. By competitively occupying the binding sites for nascent polypeptide chains on the rRNA, the compound effectively hinders the chaperone-like activity of the ribosome.

Quantitative Data Summary

| Compound Name | Quantitative Data Type | Value | Assay System |

| This compound | Binding Affinity (Kd) | 10 ± 0.25 nM | Domain V of 23S rRNA |

| 8-azido-6-aminophenanthridine | IC50 | ~5 µM | Mammalian cell-based anti-prion assay |

| 7,10-dihydrophenanthridin-6-amine | IC50 | 1.8 µM | Mammalian cell-based anti-prion assay |

| 6-aminophenanthridine (parent compound) | Binding Affinity (Kd) | 140 ± 7.2 nM | Domain V of 23S rRNA |

The binding affinity of this compound to its target is significantly stronger than that of the parent compound, which correlates with its higher anti-prion activity.[1]

Signaling Pathway and Molecular Interactions

The interaction of this compound is not with a classical signaling pathway but rather a direct molecular intervention in the process of protein synthesis and folding. The following diagram illustrates the mechanism of PFAR inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further research.

Synthesis of this compound

A general method for the synthesis of 6-aminophenanthridines involves the reaction of anilines with 2-chlorobenzonitriles. While a specific, detailed protocol for the 8-trifluoromethyl derivative is not publicly available, the following outlines the general synthetic strategy.

Reaction Scheme:

Aniline (B41778) derivative (e.g., 4-trifluoromethylaniline) + 2-chlorobenzonitrile (B47944) --(Base, Catalyst, Solvent, Heat)--> this compound

General Procedure:

-

A mixture of the appropriately substituted aniline and 2-chlorobenzonitrile is dissolved in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide).

-

A base (e.g., potassium carbonate) and a catalyst (e.g., a palladium catalyst for cross-coupling reactions) are added to the mixture.

-

The reaction mixture is heated to a high temperature (typically >150°C) for several hours under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Anti-Prion Activity Assays

1. Yeast-Based Colorimetric Prion Assay:

This assay is often used for initial high-throughput screening of potential anti-prion compounds.

Protocol:

-

A yeast strain carrying a prion-based reporter system (e.g., [PSI+]) is grown in liquid culture.

-

The yeast culture is treated with various concentrations of the test compound.

-

The treated yeast cells are plated on a solid medium that allows for the visualization of the prion status (e.g., a color change from red to white indicates the loss of the [PSI+] prion).

-

The plates are incubated, and the number of colonies exhibiting the "cured" phenotype is quantified.

2. Mammalian Cell-Based Prion Assay (Scrapie Cell Assay - SCA):

This assay is a standard method for quantifying the anti-prion activity of compounds in a mammalian cell line susceptible to prion infection.

Protocol:

-

A neuroblastoma cell line persistently infected with a scrapie prion strain (e.g., ScN2a) is cultured.

-

The cells are treated with a range of concentrations of this compound.

-

After a defined treatment period, the cells are lysed.

-

The cell lysates are treated with Proteinase K (PK) to digest the normal PrPC, leaving the PK-resistant PrPSc.

-

The amount of remaining PrPSc is quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated as the concentration of the compound that reduces the PrPSc level by 50%.

3. Ribosome-Borne Protein Folding Activity (PFAR) Inhibition Assay:

This in vitro assay directly measures the inhibitory effect of the compound on the ribosome's protein folding activity.

Protocol:

-

A denatured protein substrate (e.g., chemically denatured luciferase or carbonic anhydrase) is prepared.

-

The denatured protein is diluted in a refolding buffer containing isolated ribosomes or ribosomal subunits.

-

The refolding reaction is initiated in the presence and absence of various concentrations of this compound.

-

The extent of protein refolding is measured by monitoring the recovery of the protein's biological activity (e.g., enzymatic activity).

-

The inhibition of PFAR is quantified by the reduction in the yield of refolded, active protein.

Conclusion

This compound stands out as a potent anti-prion compound with a well-defined mechanism of action targeting the protein folding activity of the ribosome. Its strong binding affinity to the ribosomal RNA underscores its potential as a therapeutic lead. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and related phenanthridine (B189435) derivatives for the treatment of prion diseases. Further studies to determine its efficacy and safety in in vivo models are warranted.

References

6-Amino-8-trifluoromethylphenanthridine Derivatives: A Technical Guide to their Potential as Antiprion Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-8-trifluoromethylphenanthridine and its derivatives, with a primary focus on their potential as therapeutic agents against prion diseases. The information presented is collated from seminal research in the field, offering insights into the synthesis, mechanism of action, and structure-activity relationships of this promising class of compounds.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. These diseases are caused by the misfolding of the cellular prion protein (PrPC) into a pathological, infectious isoform known as PrPSc. The accumulation of PrPSc in the brain leads to neuronal loss and the characteristic spongiform changes. Currently, there is no effective therapy for prion diseases, making the discovery of new therapeutic agents a critical area of research.

Phenanthridine (B189435) derivatives have emerged as a promising scaffold for the development of antiprion compounds. Notably, 6-aminophenanthridine (B1664678) has been identified as an inhibitor of prion propagation. The introduction of a trifluoromethyl group at the 8-position, yielding this compound, has been shown to produce a potent antiprion agent with greater activity than its parent compound. This guide will delve into the scientific underpinnings of this class of molecules.

Mechanism of Action: Inhibition of Ribosomal Protein Folding Activity

The primary mechanism of action for 6-aminophenanthridine derivatives, including the 8-trifluoromethyl analog, is the inhibition of the protein folding activity of the ribosome (PFAR). The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic ability to assist in the proper folding of newly synthesized polypeptides. This function is attributed to the ribosomal RNA (rRNA), specifically Domain V of the large subunit's rRNA (23S in prokaryotes, 25S/28S in eukaryotes).

This compound and its analogs act as competitive inhibitors of PFAR. They are believed to bind to specific sites within Domain V of the rRNA, the same sites that interact with nascent polypeptide chains. By occupying these sites, the phenanthridine derivatives prevent the ribosome from assisting in the folding of proteins, including the prion protein. This disruption of the folding process is thought to inhibit the conversion of PrPC to the pathogenic PrPSc isoform.[1][2][3][4][5]

Below is a diagram illustrating the proposed mechanism of PFAR inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of a simple cell-based ELISA for the direct detection of abnormal isoform of prion protein from prion-infected cells without cell lysis and proteinase K treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Standard Scrapie Cell Assay: Development, Utility and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Methods for Screening of Prion Therapeutics | Springer Nature Experiments [experiments.springernature.com]

- 5. [Quantification of the curing effects of phenanthridine on yeast prion [PSI+]] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Amino-8-trifluoromethylphenanthridine in Mitigating Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and subsequent aggregation are central to the pathology of a range of debilitating neurodegenerative diseases. The development of small molecules that can inhibit these processes is a key focus of therapeutic research. This technical guide delves into the role and mechanism of 6-Amino-8-trifluoromethylphenanthridine, a potent inhibitor of protein aggregation. By targeting the fundamental machinery of protein synthesis and folding, this compound presents a promising avenue for the development of novel therapeutics against prion diseases and other proteinopathies. This document provides a comprehensive overview of its mechanism of action, supported by available data, and details relevant experimental protocols.

Introduction to Protein Aggregation and Therapeutic Intervention

Protein aggregation is a hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and prion diseases. These conditions are characterized by the accumulation of misfolded proteins into insoluble aggregates, leading to cellular dysfunction and eventual cell death. Therapeutic strategies are increasingly aimed at preventing the initial misfolding events or inhibiting the aggregation process. Small molecules that can interfere with these pathological cascades are of significant interest in drug development.

This compound: A Potent Inhibitor of Protein Aggregation

This compound is a heterocyclic compound identified as a potent agent against protein aggregation, particularly in the context of prion diseases. It is a derivative of 6-aminophenanthridine (B1664678), a known antiprion compound. The trifluoromethyl substitution at the 8th position has been shown to significantly enhance its activity.

Mechanism of Action: Inhibition of Ribosomal Protein Folding Activity

The primary mechanism of action for this compound and its parent compound, 6-aminophenanthridine, is the inhibition of the protein folding activity of the ribosome (PFAR). The ribosome, in addition to its role in protein synthesis, possesses an intrinsic chaperone-like activity that assists in the co-translational folding of nascent polypeptide chains. This activity is primarily associated with Domain V of the large subunit ribosomal RNA (23S/25S/28S rRNA).

This compound exerts its inhibitory effect by directly binding to this functional site on the rRNA. This binding is competitive with nascent polypeptide chains, effectively preventing the ribosome from facilitating their correct folding. This disruption of early folding events is believed to reduce the population of misfolded protein precursors that are prone to aggregation.

Quantitative Data and Structure-Activity Relationship

A key study demonstrated that the antiprion activity and the inhibition of PFAR follow the order: This compound (6AP8CF3) > 6-Amino-8-chlorophenanthridine (6AP8Cl) > 6-Aminophenanthridine (6AP) [1]. This indicates that the electron-withdrawing trifluoromethyl group at the 8-position significantly improves the compound's efficacy. The binding affinity of these compounds to ribosomal RNA also follows the same trend, suggesting that the enhanced biological activity is directly related to improved target engagement[1].

For context, the following table includes IC50 values for related 6-aminophenanthridine derivatives in a mammalian cell-based antiprion (PrPSc) assay.

| Compound | IC50 (µM) |

| 8-azido-6-aminophenanthridine | ~5 |

| 7,10-dihydrophenanthridin-6-amine | ~1.8 |

Table 1: Antiprion Activity of Related 6-Aminophenanthridine Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on protein aggregation and ribosomal function.

Mammalian Cell-Based Antiprion Assay

This assay is used to determine the potency of compounds in inhibiting the formation of the scrapie isoform of the prion protein (PrPSc) in infected cells.

Materials:

-

Prion-infected neuroblastoma cell line (e.g., ScN2a)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin)

-

This compound (and other test compounds)

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 0.5% Triton X-100, 0.5% DOC)

-

Proteinase K

-

SDS-PAGE and Western blotting reagents

-

Anti-PrP antibody

Protocol:

-

Seed prion-infected cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Lyse the cells and collect the total protein.

-

Digest a portion of the cell lysate with Proteinase K to specifically degrade the normal cellular prion protein (PrPC), leaving the resistant PrPSc.

-

Analyze the Proteinase K-treated lysates by SDS-PAGE and Western blotting using an anti-PrP antibody.

-

Quantify the PrPSc signal and calculate the IC50 value, which is the concentration of the compound that reduces the PrPSc level by 50%.

Ribosomal RNA Binding Assay (Fluorescence Spectroscopy)

This assay measures the binding affinity of the compound to its ribosomal RNA target.

Materials:

-

In vitro transcribed Domain V of 23S rRNA

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)

-

Fluorometer

Protocol:

-

Prepare a solution of the in vitro transcribed Domain V rRNA in the binding buffer.

-

Titrate the rRNA solution with increasing concentrations of this compound.

-

Measure the fluorescence emission spectrum of the compound at each concentration. The binding of the compound to the rRNA will typically result in a change in its fluorescence properties (e.g., an increase in intensity or a shift in the emission maximum).

-

Plot the change in fluorescence as a function of the compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.

In Vitro Protein Refolding Assay

This assay assesses the ability of the compound to inhibit the ribosome-assisted refolding of a denatured protein.

Materials:

-

Purified protein that can be denatured and refolded (e.g., carbonic anhydrase)

-

Denaturant (e.g., guanidinium (B1211019) chloride)

-

Ribosomes or in vitro transcribed Domain V rRNA

-

This compound

-

Refolding buffer

-

An instrument to measure protein activity or conformation (e.g., spectrophotometer for an enzyme assay, spectrofluorometer for tryptophan fluorescence).

Protocol:

-

Denature the model protein using a high concentration of denaturant.

-

Initiate refolding by diluting the denatured protein into the refolding buffer containing ribosomes or Domain V rRNA.

-

Perform the refolding reaction in the presence and absence of various concentrations of this compound.

-

Monitor the refolding process over time by measuring the recovery of the protein's native structure or biological activity.

-

Compare the refolding kinetics and yields in the presence and absence of the compound to determine its inhibitory effect on ribosome-assisted protein folding.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of therapeutics for prion diseases and potentially other protein aggregation disorders. Its mechanism of action, targeting the fundamental process of ribosome-assisted protein folding, offers a novel approach to reducing the formation of pathogenic protein aggregates. Further research should focus on obtaining precise quantitative data on its efficacy in various models of protein aggregation, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in vivo. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this and related compounds in the quest for effective treatments for neurodegenerative diseases.

References

Early-Stage Research on 6-Amino-8-trifluoromethylphenanthridine for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the pathological misfolding and aggregation of specific proteins, such as tau and α-synuclein, respectively. Emerging evidence suggests that targeting the cellular machinery responsible for protein synthesis and folding could represent a novel therapeutic strategy. This technical guide explores the early-stage research potential of 6-Amino-8-trifluoromethylphenanthridine, a potent anti-prion agent, for the treatment of neurodegenerative diseases. The compound's established mechanism as an inhibitor of the ribosome's protein folding activity (PFAR) provides a strong rationale for its investigation as a modulator of tau and α-synuclein aggregation. This document outlines the theoretical framework, proposed experimental protocols, and potential signaling pathways for the preclinical evaluation of this compound.

Introduction to this compound

This compound is a small molecule identified as a potent anti-prion agent.[1] Its primary mechanism of action is the inhibition of the ribosome-borne protein folding activity (PFAR).[1] By binding to ribosomal RNA, it interferes with the ribosome's ability to facilitate the correct folding of newly synthesized polypeptides. Given that protein misfolding is a central pathological event in a range of neurodegenerative disorders, this compound emerges as a compelling candidate for broader therapeutic application.

Chemical Properties:

| Property | Value |

| CAS Number | 651055-83-3 |

| Molecular Formula | C₁₄H₉F₃N₂ |

| Molecular Weight | 262.23 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Proposed Mechanism of Action in Neurodegenerative Diseases

The aggregation of proteins like tau and α-synuclein is a critical step in the pathogenesis of Alzheimer's and Parkinson's diseases. The ribosome, in addition to its role in protein synthesis, is implicated in the folding of nascent polypeptide chains. Ribosomal stalling and dysfunction can lead to the production of misfolded and aggregation-prone proteins. Pathological forms of tau and α-synuclein have been shown to associate with ribosomes, potentially impairing their function and contributing to a cycle of proteotoxicity.

We hypothesize that this compound, by inhibiting PFAR, can interfere with the initial misfolding events of tau and α-synuclein at the site of their synthesis. This could prevent the formation of toxic oligomers and subsequent fibrillar aggregates, thereby mitigating downstream cellular pathology.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing the expected quantitative data from the proposed experimental protocols.

Table 1: In Vitro Aggregation Inhibition

| Target Protein | Assay | This compound IC₅₀ (µM) |

| Tau (full-length) | Thioflavin T Assay | To be determined |

| Tau (K18 fragment) | Thioflavin T Assay | To be determined |

| α-Synuclein | Thioflavin T Assay | To be determined |

Table 2: Cellular Assay Results

| Cellular Model | Endpoint Assessed | % Reduction with this compound |

| SH-SY5Y-Tau | Intracellular Tau Aggregates | To be determined |

| SH-SY5Y-Tau | Cell Viability (MTT Assay) | To be determined |

| SH-SY5Y-α-Synuclein | Intracellular α-Synuclein Aggregates | To be determined |

| SH-SY5Y-α-Synuclein | Cell Viability (MTT Assay) | To be determined |

Experimental Protocols

In Vitro Thioflavin T (ThT) Aggregation Assay for Tau

This protocol is adapted from standard methods for assessing tau aggregation.[2][3][4][5][6]

Materials:

-

Recombinant full-length human tau protein (or K18 fragment)

-

Heparin

-

Thioflavin T (ThT)

-

This compound

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.2 µm syringe filter.

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare reaction mixtures containing:

-

10 µM Tau protein

-

2.5 µM Heparin

-

10 µM ThT

-

Varying concentrations of this compound (e.g., 0.1 to 100 µM)

-

PBS to a final volume of 100 µL

-

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure ThT fluorescence at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 5-10 minutes for up to 72 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves and determine the IC₅₀ value of the compound.

In Vitro Thioflavin T (ThT) Aggregation Assay for α-Synuclein

This protocol is based on established methods for monitoring α-synuclein aggregation.[7][8][9][10]

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

This compound

-

96-well black, clear-bottom plates with a Teflon bead in each well

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.2 µm syringe filter.

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare reaction mixtures containing:

-

100 µM α-synuclein monomer

-

25 µM ThT

-

Varying concentrations of this compound (e.g., 0.1 to 100 µM)

-

PBS to a final volume of 100 µL

-

-

Add a small Teflon bead to each well to promote aggregation.

-

Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).

-

Measure ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals for up to 72 hours.

-

Analyze the data to determine the effect of the compound on the lag time and extent of aggregation.

Cellular Model of Tauopathy in SH-SY5Y Cells

This protocol outlines the use of SH-SY5Y neuroblastoma cells to model tau pathology.[11][12][13][14][15]

Procedure:

-

Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Induce differentiation by treating with 10 µM retinoic acid for 5-7 days.

-

Induction of Tau Pathology: Transfect differentiated cells with a vector expressing a pro-aggregation mutant of tau (e.g., P301L) or treat with pre-formed tau fibrils to seed intracellular aggregation.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Assessment of Tau Aggregation:

-

Immunocytochemistry: Fix and permeabilize cells, then stain with antibodies against aggregated tau (e.g., AT8, MC1) and visualize using fluorescence microscopy.

-

Western Blot: Lyse cells and analyze protein extracts by SDS-PAGE and Western blot using antibodies specific for different tau species (total, phosphorylated, aggregated).

-

-

Cell Viability Assay: Assess cell viability using an MTT or similar assay to determine the neuroprotective effect of the compound.

Cellular Model of α-Synucleinopathy in SH-SY5Y Cells

This protocol describes a cellular model for α-synuclein aggregation and toxicity.[16][17][18][19]

Procedure:

-

Differentiation: Differentiate SH-SY5Y cells as described in the tauopathy model.

-

Induction of α-Synuclein Pathology: Transfect differentiated cells with a vector expressing wild-type or mutant (e.g., A53T) α-synuclein, or treat with pre-formed α-synuclein fibrils.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assessment of α-Synuclein Aggregation:

-

Immunocytochemistry: Stain cells with antibodies against α-synuclein and markers of aggregation (e.g., pS129-α-synuclein) and analyze by microscopy.

-

Filter Trap Assay: Lyse cells and filter the lysates through a cellulose (B213188) acetate (B1210297) membrane. Probe the membrane with an anti-α-synuclein antibody to detect insoluble aggregates.

-

-

Toxicity Assessment: Measure cell death and viability using methods such as LDH release and MTT assays.

Signaling Pathways of Interest

Inhibition of the ribosome's protein folding activity and the resulting ribosome stalling can trigger cellular stress responses. The primary pathway implicated is the Ribotoxic Stress Response (RSR), which can lead to the activation of downstream signaling cascades, including MAP kinases (JNK, p38). These pathways, in turn, can influence protein quality control mechanisms and cell fate decisions.

Future Directions

The experimental framework outlined in this guide provides a roadmap for the initial preclinical evaluation of this compound for neurodegenerative diseases. Positive results from these in vitro and cellular assays would warrant further investigation in animal models of tauopathy and synucleinopathy. Subsequent studies should focus on pharmacokinetic and pharmacodynamic properties, blood-brain barrier permeability, and in vivo efficacy in reducing protein pathology and improving behavioral deficits.

Conclusion

This compound presents a novel and promising therapeutic avenue for neurodegenerative diseases based on its unique mechanism of action as an inhibitor of ribosomal protein folding activity. The proposed research will provide critical insights into its potential to mitigate the core pathological processes of protein misfolding and aggregation that drive these devastating disorders.

References

- 1. Protein Folding Activity of the Ribosome (PFAR) –– A Target for Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 5. 3.4. Thioflavin T Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SH-SY5Y-derived Neurons: A Neuronal Model System for Investigating TAU Sorting Mechanisms and Neuronal Subtype-specific TAU Vulnerability[v1] | Preprints.org [preprints.org]

- 15. Stable Mutated tau441 Transfected SH-SY5Y Cells as Screening Tool for Alzheimer’s Disease Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aminer.cn [aminer.cn]

The Ascendance of a Potent Antiprion Agent: A Technical Guide to 6-Amino-8-trifluoromethylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-8-trifluoromethylphenanthridine has emerged as a significant lead compound in the quest for effective therapeutics against prion diseases, a family of fatal neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this potent antiprion agent. It details the scientific journey from the initial identification of the parent compound, 6-aminophenanthridine (B1664678), to the synthesis and evaluation of its more active trifluoromethyl derivative. This document serves as a comprehensive resource, consolidating quantitative data, experimental methodologies, and the underlying molecular pathways, to facilitate further research and development in this critical area of neurotherapeutics.

Discovery and Development History

The development of this compound is a story of rational drug design, building upon the initial discovery of the antiprion activity of its parent molecule, 6-aminophenanthridine (6AP).

From a High-Throughput Screen to a Promising Scaffold: The journey began with high-throughput screening of chemical libraries to identify compounds capable of inhibiting the propagation of yeast prions, which serve as a safe and effective model for studying mammalian prion diseases. 6-Aminophenanthridine was identified as a hit in these screens, demonstrating its potential as a novel scaffold for antiprion drug development.

Structure-Activity Relationship (SAR) Studies and the Rise of a Trifluoromethyl Derivative: Following the initial discovery, structure-activity relationship (SAR) studies were undertaken to optimize the antiprion potency of the 6-aminophenanthridine scaffold. This led to the synthesis and evaluation of a series of derivatives. Among these, the introduction of a trifluoromethyl group at the 8th position of the phenanthridine (B189435) ring was found to significantly enhance the compound's activity. Spectroscopic and computational studies suggest that the electronic properties and planarity of the molecule are crucial for its interaction with the biological target. The trifluoromethyl group, being a strong electron-withdrawing group, likely enhances the binding affinity of the compound.

The Current Status: this compound is now considered a potent antiprion agent, exhibiting higher activity than the original lead compound, 6-aminophenanthridine. It serves as a valuable tool for studying the mechanisms of prion propagation and as a promising candidate for further preclinical and clinical development.

Mechanism of Action: Inhibition of Ribosome-Borne Protein Folding Activity

This compound exerts its antiprion effect by targeting a fundamental cellular process: protein folding. Specifically, it inhibits the ribosome-borne protein folding activity (RPFA) .

The primary mechanism involves the compound binding directly to ribosomal RNA (rRNA), the catalytic component of the ribosome. The specific binding site has been identified within domain V of the large subunit rRNA (23S/25S/28S rRNA) . This interaction is competitive, meaning that this compound occupies the same binding sites on the rRNA that are normally used by newly synthesized polypeptide chains to facilitate their correct folding. By blocking these sites, the compound prevents the ribosome from assisting in the proper folding of proteins, including the prion protein (PrP). This disruption of the folding process is believed to inhibit the conformational conversion of the normal cellular prion protein (PrPC) into its infectious, misfolded scrapie form (PrPSc), thereby halting the progression of the disease.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Quantitative Data

The enhanced potency of this compound compared to its parent compound and other derivatives has been demonstrated in various assays. The following table summarizes the available quantitative data on the antiprion activity of these compounds.

| Compound | Antiprion Activity (Relative to 6AP) | IC50 (µM) in Mammalian Cell-based Assay | Binding Affinity to rRNA (Relative to 6AP) |

| 6-Aminophenanthridine (6AP) | 1x | Not specified in provided abstracts | 1x |

| 6-Amino-8-chlorophenanthridine | > 1x | Not specified in provided abstracts | > 1x |

| This compound | > 1x (Higher than chloro derivative) | Not specified in provided abstracts | > 1x (Higher than chloro derivative) |

| 6APi (inactive derivative) | Inactive | Inactive | Inactive |

| 8-azido-6-aminophenanthridine | Potent | ~5 | Not specified |

| 7,10-dihydrophenanthridin-6-amine | Potent | ~1.8 | Not specified |

Note: Specific IC50 and binding affinity (Kd) values for this compound were not available in the provided search results. The table reflects the relative potencies as described in the literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results. However, the synthesis of 6-(trifluoromethyl)phenanthridine derivatives has been reported via a visible-light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides. A subsequent amination step at the 6-position would be required to yield the final compound.

General Synthetic Strategy:

Caption: General synthetic workflow for this compound.

Yeast-Based [PSI+] Prion Assay

This colorimetric assay is a primary screening method to identify compounds with antiprion activity.

Principle: The yeast strain used contains a nonsense mutation (e.g., ade1-14) in a gene involved in adenine (B156593) biosynthesis. In the prion-free state ([psi-]), the nonsense mutation leads to a premature stop codon, resulting in a non-functional protein and the accumulation of a red pigment, causing the yeast colonies to be red. In the prion state ([PSI+]), the prion protein Sup35 aggregates, leading to translational readthrough of the premature stop codon, production of a functional Ade1 protein, and white colony color. Compounds with antiprion activity will "cure" the yeast of the [PSI+] prion, causing the colonies to revert to a red color.

Protocol:

-

Yeast Strain: Saccharomyces cerevisiae strain with a [PSI+] phenotype and an ade1-14 reporter gene.

-

Culture Medium: Prepare standard yeast extract peptone dextrose (YPD) agar (B569324) plates.

-

Compound Preparation: Dissolve the test compounds (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Procedure: a. Grow the [PSI+] yeast strain in liquid YPD medium to mid-log phase. b. Spread a lawn of the yeast culture onto the YPD agar plates. c. Spot small aliquots of the test compounds at various concentrations onto the yeast lawn. A solvent control (DMSO) should also be spotted. d. Incubate the plates at 30°C for 3-5 days.

-

Data Analysis: Observe the color of the yeast colonies around the spotted compounds. A red halo or red colonies indicate that the compound has cured the yeast of the [PSI+] prion and thus possesses antiprion activity. The size of the red zone can be used to semi-quantitatively assess the potency of the compound.

UV Cross-Linking and Primer Extension Assay for rRNA Binding

This two-step method is used to identify the specific binding site of this compound on the ribosomal RNA.

Principle:

-

UV Cross-Linking: UV irradiation is used to induce the formation of covalent bonds between the rRNA and the bound ligand (this compound) at the site of interaction.

-

Primer Extension: A radiolabeled DNA primer, complementary to a sequence downstream of the putative binding site on the rRNA, is annealed to the cross-linked rRNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase will stop or "pause" at the site of the cross-linked adduct. By analyzing the length of the resulting cDNA fragments on a sequencing gel, the precise nucleotide(s) involved in the binding can be identified.

Protocol:

Part 1: UV Cross-Linking

-

RNA Preparation: Isolate total ribosomal RNA or transcribe the specific rRNA domain (e.g., domain V of 23S rRNA) in vitro.

-

Binding Reaction: Incubate the rRNA with this compound in a suitable binding buffer.

-

UV Irradiation: Expose the binding reaction mixture to UV light (e.g., 254 nm) on ice for a specified duration to induce cross-linking.

Part 2: Primer Extension

-

Primer Labeling: Label a DNA oligonucleotide primer, complementary to a region downstream of the expected binding site, at its 5' end with a radioactive isotope (e.g., 32P).

-

Annealing: Anneal the radiolabeled primer to the UV-cross-linked rRNA.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme and a mixture of deoxynucleotide triphosphates (dNTPs).

-

Gel Electrophoresis: Separate the resulting cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography: Expose the gel to X-ray film or a phosphorimager screen to visualize the radiolabeled cDNA bands. The positions of the bands corresponding to the premature termination of reverse transcription indicate the location of the cross-linked compound on the rRNA.

The following diagram outlines the workflow for identifying the rRNA binding site:

Caption: Workflow for identifying the rRNA binding site of this compound.

Pharmacokinetics

To date, no specific pharmacokinetic data for this compound has been published in the readily available scientific literature. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its potential development as a therapeutic agent.

Conclusion and Future Directions

This compound represents a significant advancement in the development of antiprion compounds. Its enhanced potency compared to the parent compound, 6-aminophenanthridine, highlights the success of targeted chemical modifications in optimizing drug candidates. The elucidation of its mechanism of action as an inhibitor of ribosome-borne protein folding activity provides a solid foundation for further research.

Future efforts should focus on:

-

Detailed Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of this compound and its suitability for in vivo applications.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of prion disease.

-

Further SAR Studies: To explore other modifications of the phenanthridine scaffold that could lead to even more potent and specific inhibitors of RPFA.

-

Exploration of Therapeutic Potential in Other Protein Misfolding Diseases: Given its mechanism of action, it is plausible that this compound and related compounds could have therapeutic applications in other neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's and Parkinson's diseases.

The continued investigation of this compound and its derivatives holds great promise for the development of novel therapies for devastating neurodegenerative diseases.

Spectroscopic Profile of 6-Amino-8-trifluoromethylphenanthridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Amino-8-trifluoromethylphenanthridine, a potent antiprion agent and ribosome-borne protein folding activity inhibitor.[1] The document details expected quantitative data from key spectroscopic techniques, outlines detailed experimental protocols for obtaining such data, and presents a visual workflow for the analytical process.

Quantitative Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of this compound. This data is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.5 - 8.7 | d | ~8.0 | 1H | Aromatic H |

| ~8.3 - 8.5 | d | ~8.0 | 1H | Aromatic H |

| ~8.0 - 8.2 | s | - | 1H | Aromatic H |

| ~7.8 - 8.0 | d | ~8.0 | 1H | Aromatic H |

| ~7.6 - 7.8 | t | ~7.5 | 1H | Aromatic H |

| ~7.4 - 7.6 | t | ~7.5 | 1H | Aromatic H |

| ~5.5 - 6.5 | br s | - | 2H | -NH₂ |

Note: Predicted chemical shifts are for a solution in a common deuterated solvent such as DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-NH₂ |

| ~140 - 145 | Quaternary C |

| ~130 - 135 | Quaternary C |

| ~125 - 130 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~120 - 125 (q, J ≈ 270-280 Hz) | -CF₃ |

| ~115 - 120 | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~105 - 110 | Aromatic CH |

| ~100 - 105 | Aromatic CH |

Note: The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. Chemical shifts are predicted and may vary.

Table 3: FT-IR Spectroscopic Data (Expected Functional Group Absorptions)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Aromatic Ring | Medium to Weak |

| 1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C Stretch (Aromatic) | Aromatic Ring | Medium to Strong |

| 1350 - 1150 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |

| 1250 - 1000 | C-N Stretch | Aromatic Amine | Medium |

Table 4: Mass Spectrometry Data (Expected)

| m/z Value | Interpretation |

| 262.07 | [M]⁺ (Molecular Ion) |

| 243.06 | [M-F]⁺ |

| 235.07 | [M-NH₂-H]⁺ |

| 193.06 | [M-CF₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure. The molecular ion is expected to be a prominent peak.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The compound is soluble in DMSO and ethanol.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Sample (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

-

-

Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Analysis:

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation within the molecule.

Protocol for Solution Sample:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile).

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement:

-

Rinse and fill the cuvette with the sample solution.

-

Measure the absorbance of the sample from approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol using Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.

-

Employ a temperature program that allows for the elution of the compound without decomposition.

-

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the expected fragmentation of the proposed structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

Methodological & Application